molecular formula C10H10N2O B2715318 2-Amino-4-methylquinolin-7-ol CAS No. 2287344-17-4

2-Amino-4-methylquinolin-7-ol

Cat. No. B2715318
CAS RN: 2287344-17-4
M. Wt: 174.203
InChI Key: KMOLZDOOBHYTHW-UHFFFAOYSA-N
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Description

2-Amino-4-methylquinolin-7-ol is a chemical compound with the CAS Number: 2287344-17-4 . It has a molecular weight of 174.2 . The IUPAC name for this compound is this compound . The compound is usually in powder form .


Synthesis Analysis

The synthesis of quinoline compounds, such as this compound, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Some of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3,(H2,11,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 174.2 .

Scientific Research Applications

  • Antimalarial Activity : Quinoline derivatives like 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols show high antimalarial potency against resistant strains of Plasmodium, with potential for extended protection after oral administration, making them promising candidates for clinical trials (Werbel et al., 1986).

  • DNA Methyltransferase Inhibition : 4-Aminoquinoline derivatives like SGI-1027 have been found to inhibit DNA methylation, a process deregulated in cancers. They exhibit competitive inhibition for DNA substrates and non-competitive inhibition for the methyl group donor, highlighting their potential as cancer therapeutics (Gros et al., 2014).

  • Protein Kinase Inhibition : Isoquinolinesulfonamides, such as H-8 and H-7, have been identified as significant inhibitors of various protein kinases, including cAMP-dependent and cGMP-dependent protein kinases, as well as protein kinase C (Hidaka et al., 1984).

  • Alzheimer’s Disease Treatment : Hybrids of 4-amino-2,3-polymethylenequinoline with butylated hydroxytoluene have shown potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, making them promising candidates for Alzheimer’s disease therapeutics (Makhaeva et al., 2020).

  • Selective Detection of Metal Ions : Quinoline-based chemosensors have been developed for selective detection of metal ions like Zn2+ and Al3+, with significant potential for biological applications. This application is crucial for understanding metal ion dynamics in biological systems (Ghorai et al., 2020).

  • Anticancer Activity : 4-Aminoquinoline derivatives have been synthesized and evaluated for cytotoxic effects on human breast tumor cell lines, highlighting their potential as anticancer agents (Zhang et al., 2007).

Safety and Hazards

The safety information for 2-Amino-4-methylquinolin-7-ol includes several hazard statements: H302, H315, H319, H335 . These correspond to specific hazards associated with the compound. Precautionary statements are also provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

Future Directions

While specific future directions for 2-Amino-4-methylquinolin-7-ol are not available, the field of quinoline synthesis and its applications in medicinal chemistry continue to be areas of active research . This suggests that there may be new developments and applications for compounds like this compound in the future.

properties

IUPAC Name

2-amino-4-methylquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOLZDOOBHYTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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